Ercinaminine
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Overview
Description
Ercinaminine is a naturally occurring indole alkaloid found in the plant Vinca erecta. It is known for its complex molecular structure and significant biological activities. The compound is also referred to as desacetylakuammiline or o-deacetylakuammiline . This compound belongs to the class of corynanthean-type alkaloids, which are derived from the biosynthetic pathway of tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: Ercinaminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in this compound acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives of this compound
Scientific Research Applications
Ercinaminine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
Ercinaminine is compared with other indole alkaloids such as vincamine, eburnamine, and apovincamine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific molecular interactions and the distinct pathways it influences .
Comparison with Similar Compounds
- Vincamine
- Eburnamine
- Apovincamine
Ercinaminine stands out for its unique chemical structure and diverse applications in various fields of research. Its potential for therapeutic use and its role in scientific studies make it a compound of significant interest.
Properties
CAS No. |
1897-30-9 |
---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1 |
InChI Key |
XLHUHYFKFFGUFE-AMDCCRFKSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC |
Origin of Product |
United States |
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